1-(4-chlorophenyl)-2-({5-[2-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one
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Overview
Description
1-(4-chlorophenyl)-2-({5-[2-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one is a complex organic compound that features multiple functional groups, including chlorophenyl, oxoethyl, sulfanyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-({5-[2-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the triazole intermediates, followed by the introduction of the chlorophenyl and oxoethyl groups. The final step involves the formation of the sulfanyl linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-({5-[2-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The oxoethyl groups can be reduced to hydroxyl groups.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-2-({5-[2-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-({5-[2-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethan-1-one
- 1-(4-chlorophenyl)-2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethan-1-one
- 1-(4-chlorophenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl-ethan-1-one
Uniqueness
1-(4-chlorophenyl)-2-({5-[2-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-[2-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26Cl2N6O2S2/c35-25-15-11-23(12-16-25)29(43)21-45-33-39-37-31(41(33)27-7-3-1-4-8-27)19-20-32-38-40-34(42(32)28-9-5-2-6-10-28)46-22-30(44)24-13-17-26(36)18-14-24/h1-18H,19-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWCXVCUZHPVFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26Cl2N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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